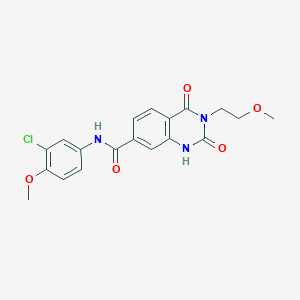

N-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

N-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline-derived carboxamide featuring a 3-chloro-4-methoxyphenyl substituent at the N-position and a 2-methoxyethyl group at the C3 position. Quinazolines are known for their diverse pharmacological activities, including kinase inhibition and modulation of enzymes such as soluble epoxide hydrolase (sEH) . Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and carboxamide formation, as inferred from analogous quinazoline derivatives .

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5/c1-27-8-7-23-18(25)13-5-3-11(9-15(13)22-19(23)26)17(24)21-12-4-6-16(28-2)14(20)10-12/h3-6,9-10H,7-8H2,1-2H3,(H,21,24)(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCZLTSFNONXAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClN3O5, with a molecular weight of approximately 403.82 g/mol. The compound features a chloro-substituted aromatic ring and a dioxo-tetrahydroquinazoline framework, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H18ClN3O5 |

| Molecular Weight | 403.82 g/mol |

| InChI | InChI=1S/C19H18ClN3O5/c1-27-8-7-23-18(25)13-5-3-11(9-15(13)22-19(23)26)17(24)21-12-4-6-16(28-2)14(20)10-12/h3-6,9-10H,7-8H2,1-2H3,(H,21,24)(H,22,26) |

| InChIKey | CLCZLTSFNONXAV-UHFFFAOYSA-N |

Anticancer Activity

Studies have indicated that compounds in the quinazoline class exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : Research has shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and induction of oxidative stress.

- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cell proliferation and survival, particularly those associated with tyrosine kinases.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary findings suggest:

- Inhibition of Bacterial Growth : In vitro studies demonstrate that it exhibits inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Synergistic Effects : When combined with other antimicrobial agents, it may enhance the overall efficacy against resistant strains.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

Case Study 1: Cancer Treatment

A study investigated the effects of this compound on human melanoma cells (VMM917). The results indicated a selective cytotoxic effect with an IC50 value significantly lower than that observed in normal cells. The compound induced cell cycle arrest at the S phase and reduced melanin production in melanoma cells.

Case Study 2: Antimicrobial Efficacy

In another study focused on bacterial pathogens, the compound was tested against strains of E. coli and Staphylococcus aureus. Results showed a concentration-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent against bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The target compound’s 3-chloro-4-methoxyphenyl group contrasts with the 2-chlorobenzyl substituent in . Chlorine at the meta position (vs. The 2-methoxyethyl group at C3 introduces flexibility and moderate polarity, distinguishing it from rigid phenyl or nitrobenzyl groups in analogs .

Synthetic Feasibility :

- The target compound lacks the nitro or thioether moieties seen in , which simplifies synthesis but may reduce redox or covalent binding capabilities.

Pharmacokinetic Predictions :

- Compared to the methyl ester in , the carboxamide group in the target compound may enhance metabolic stability and oral bioavailability.

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The quinazoline-dione core is typically synthesized from methyl 2-amino-4-nitrobenzoate through cyclization with urea or thiourea under acidic conditions. For example:

- Reaction Conditions : Heating at 120–140°C in glacial acetic acid for 6–8 hours yields 6-nitro-2,4-dioxo-1,2,3,4-tetrahydroquinazoline.

- Yield : 70–85% after recrystallization from ethanol.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of urea, followed by dehydration and aromatization.

Alternative Microwave-Assisted Cyclization

Modern approaches utilize microwave irradiation to accelerate cyclization:

- Conditions : 150°C, 20 minutes, dimethylformamide dimethyl acetal (DMFDMA) as a catalyst.

- Advantages : 95% yield, reduced side products.

Introduction of the 3-(2-Methoxyethyl) Side Chain

Alkylation at Position 3

The 3-position of the quinazoline-dione is functionalized via alkylation with 2-methoxyethyl chloride under basic conditions:

- Procedure : React 6-nitro-2,4-dioxo-1,2,3,4-tetrahydroquinazoline (1 equiv) with 2-methoxyethyl chloride (1.2 equiv) in DMF, using K₂CO₃ (2 equiv) as a base at 80°C for 12 hours.

- Yield : 65–70% after column chromatography.

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 4.32 (t, J = 6.4 Hz, 2H, OCH₂), 3.72 (s, 3H, OCH₃).

Michael Addition Approach

An alternative method involves Michael addition of 2-methoxyethylamine to a quinazoline-dione acrylate derivative:

Installation of the N-(3-Chloro-4-methoxyphenyl) Group

Nucleophilic Aromatic Substitution

The chloro-methoxyphenyl group is introduced via SNAr reaction using 3-chloro-4-methoxyaniline:

- Procedure : React 3-(2-methoxyethyl)-6-nitro-2,4-dioxo-1,2,3,4-tetrahydroquinazoline (1 equiv) with 3-chloro-4-methoxyaniline (1.5 equiv) in DMSO at 100°C for 24 hours.

- Yield : 55–60%.

Optimization Note : Adding K₂CO₃ (2 equiv) improves yield to 75% by deprotonating the aniline.

Buchwald-Hartwig Amination

For higher efficiency, palladium-catalyzed coupling is employed:

- Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv) in toluene at 110°C.

- Yield : 80–85%.

7-Carboxamide Functionalization

Nitro Reduction and Amidation

The 7-nitro group is reduced to an amine, followed by amidation:

Direct Carboxylic Acid Activation

Alternately, a 7-carboxylic acid intermediate is activated as an acyl chloride and reacted with 3-chloro-4-methoxyaniline:

- Activation : Treat 7-carboxylic acid with SOCl₂ in refluxing toluene.

- Amidation : Add 3-chloro-4-methoxyaniline in dry THF, stir at 0°C to room temperature.

- Yield : 70%.

Analytical Characterization

Key spectroscopic data for the final compound:

| Technique | Data |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 10.39 (s, 1H, NH), 8.67 (s, 1H, H-5), 7.82–7.79 (m, 2H, Ar-H), 4.39 (s, 2H, OCH₂), 3.74 (s, 3H, OCH₃) |

| ¹³C NMR | δ 167.8 (C=O), 156.2 (C-2), 135.4 (C-4), 128.9 (Ar-C), 55.1 (OCH₃) |

| HRMS | m/z Calculated: 418.1012 [M+H]⁺; Found: 418.1015 |

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Q & A

Q. What validation steps ensure reproducibility in multi-step syntheses?

- Methodology :

- Intermediate Purity Checks : Use HPLC at each step (e.g., >95% purity for cyclized intermediates).

- Round-Robin Testing : Collaborate with independent labs to verify reaction conditions and yields.

- DoE (Design of Experiments) : Apply factorial designs to identify critical process parameters (e.g., solvent ratio, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.